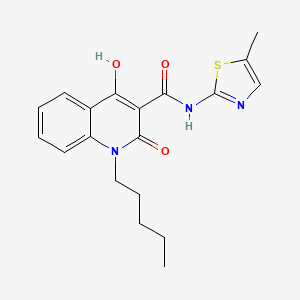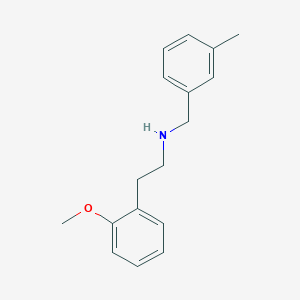
2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamine
Vue d'ensemble
Description
2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamine, also known as o-desmethyltramadol, is a synthetic opioid that is commonly used as a pain reliever. It is a powerful analgesic that is structurally similar to tramadol, a widely used opioid medication. The chemical structure of o-desmethyltramadol contains an amine group, an aromatic ring, and an ethanamine chain.
Mécanisme D'action
O-desmethyltramadol acts on the mu-opioid receptor in the brain and spinal cord, producing analgesia and euphoria. It also acts on the serotonin and norepinephrine transporters, which increases the levels of serotonin and norepinephrine in the brain, producing antidepressant effects. O-desmethyltramadol is a potent analgesic that is more effective than tramadol due to its higher affinity for the mu-opioid receptor.
Biochemical and Physiological Effects:
O-desmethyltramadol produces a range of biochemical and physiological effects in the body. It produces analgesia by binding to the mu-opioid receptor in the brain and spinal cord. It also produces euphoria, sedation, respiratory depression, and constipation. O-desmethyltramadol increases the levels of serotonin and norepinephrine in the brain, producing antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
O-desmethyltramadol has several advantages for lab experiments. It is a potent analgesic that produces reliable and consistent results in pain models. It is also effective in treating chronic pain conditions, making it a useful tool for studying the underlying mechanisms of chronic pain. However, 2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamineramadol has several limitations for lab experiments. It produces several side effects such as sedation, respiratory depression, and constipation, which can complicate the interpretation of results. It is also a controlled substance that requires special licenses and permits to handle and use.
Orientations Futures
There are several future directions for research on 2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamineramadol. One area of research is the development of new formulations of 2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamineramadol that are more effective and have fewer side effects. Another area of research is the development of new analogs of 2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamineramadol that have different pharmacological properties. Additionally, research on the potential use of 2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamineramadol in treating opioid addiction and withdrawal is an important area of future research. Finally, further research on the underlying mechanisms of chronic pain and the role of 2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamineramadol in treating chronic pain is an important area of future research.
Applications De Recherche Scientifique
O-desmethyltramadol has been extensively studied for its analgesic properties. It has been found to be a potent analgesic that is effective in treating chronic pain conditions such as neuropathic pain, cancer pain, and postoperative pain. O-desmethyltramadol has also been studied for its potential use in treating opioid addiction and withdrawal. It has been found to be effective in reducing opioid cravings and withdrawal symptoms in opioid-dependent individuals.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14-6-5-7-15(12-14)13-18-11-10-16-8-3-4-9-17(16)19-2/h3-9,12,18H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXNAWXCOFWDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



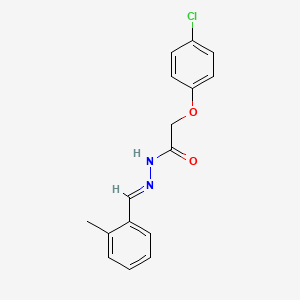
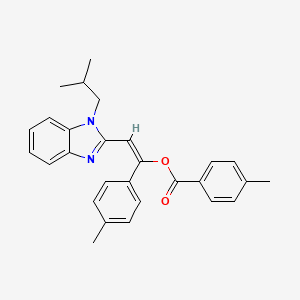
![3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3862055.png)
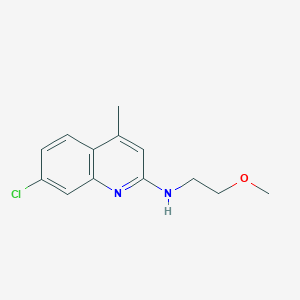
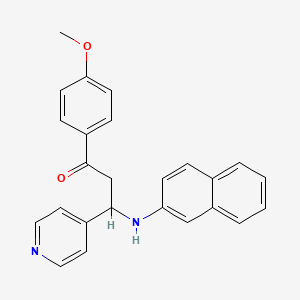
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3862073.png)
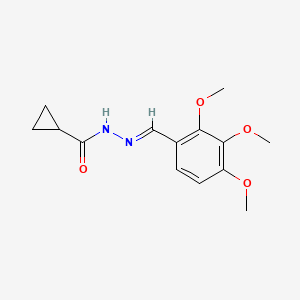
![1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)-2-furyl]-2-propen-1-one](/img/structure/B3862092.png)
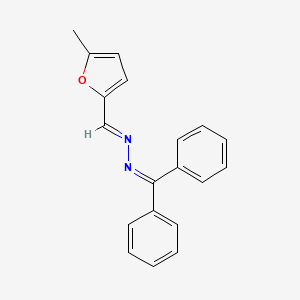
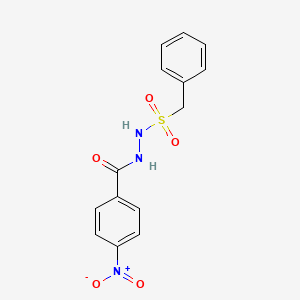
![1-(5-bromo-2-thienyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B3862121.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3862127.png)
![(2,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B3862142.png)
